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molecular formula C10H18ClN B8638159 N-cyclohexyl-3-chloropyrrolidine

N-cyclohexyl-3-chloropyrrolidine

Cat. No. B8638159
M. Wt: 187.71 g/mol
InChI Key: HLXFSHPWZSLOFP-UHFFFAOYSA-N
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Patent
US04005208

Procedure details

To a stirred solution of 169 g. of N-cyclohexyl-3-pyrrolidinol in 600 ml. of chloroform, acidified with gaseous hydrogen chloride, is added 130 g. of thionyl chloride. This solution is refluxed for four hours, then poured onto ice water and made basic with sodium carbonate. The organic layer is dried over sodium sulfate, concentrated, and the residue distilled in vacuo to give N-cyclohexyl-3-chloropyrrolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[CH2:11][CH2:10][CH:9](O)[CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.S(Cl)([Cl:16])=O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)(Cl)Cl>[CH:1]1([N:7]2[CH2:11][CH2:10][CH:9]([Cl:16])[CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N1CC(CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added 130 g
TEMPERATURE
Type
TEMPERATURE
Details
This solution is refluxed for four hours
Duration
4 h
ADDITION
Type
ADDITION
Details
poured onto ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1CC(CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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